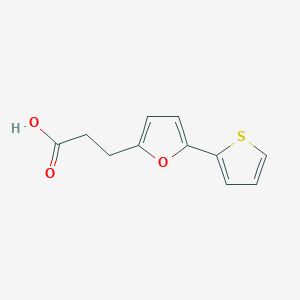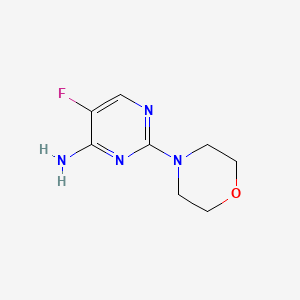
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine
Descripción general
Descripción
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is a chemical compound that is part of a broader class of substances known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with morpholine and fluorinated pyrimidine structures have been synthesized and studied for various applications, including their use in high-performance polymers and potential pharmacological activities .
Synthesis Analysis
The synthesis of related compounds involves the preparation of novel diamine monomers and their subsequent reaction with different dianhydrides to form polyimides . For instance, the synthesis of 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] hexafluoropropane (6FBAPDP) and its derivatives has been reported, which involves a two-stage process with heating imidization . Similarly, novel diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine (TABP) have been synthesized and reacted with dianhydrides to produce fluorinated polyimides . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine by incorporating the appropriate morpholine and fluoropyrimidine moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by NMR, IR, and Mass spectral studies, and its crystal structure was determined by single crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The reactivity of related fluoropyrimidine compounds has been explored, with studies showing that 4-chloro pyrimidines can react with ammonia or morpholine to yield substituted pyrimidines . This suggests that 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine could also participate in various chemical reactions, potentially leading to the formation of new compounds with different pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. Fluorinated polyimides derived from novel diamine monomers exhibit good solubility in polar solvents, high thermal stability, low moisture absorption, and excellent mechanical properties . These properties are crucial for their application in high-performance materials. The photophysical properties of morpholinopyridine compounds have also been investigated, revealing high fluorescence quantum yields in solution and the solid state . These findings could provide insights into the properties of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, which may have similar solubility, stability, and emissive characteristics due to the presence of morpholine and fluoropyrimidine groups.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine derivatives demonstrate significant larvicidal activity against larvae, showcasing potential in pest control applications. The electron-withdrawing groups like trifluoro, fluorine, and methoxy contribute to this activity (Gorle et al., 2016).
Pharmacodynamics and Toxicodynamics
- Research on analogues of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, like FYL-67, aids in understanding their metabolic pathways, crucial for developing analytical methods for quantifying these compounds in biological samples. This research supports pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Reactivity and Pharmacological Properties
- Fluoropyrimidine derivatives, including 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, have been studied for their reactivity and pharmacological properties. Some derivatives exhibit anti-inflammatory and anti-convulsant properties, contributing to their potential as therapeutic agents (de Melo et al., 1992).
Chemical Synthesis and Stereochemistry
- The compound's synthesis and stereochemical reactions are significant, as demonstrated in the formation of fluoro-λ6-sulfanenitriles. Understanding these reactions helps in the development of novel compounds with specific stereochemical configurations (Fujii et al., 2006).
Antibacterial and Antioxidant Activity
- Synthesized derivatives of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine exhibit antibacterial and antioxidant properties. This highlights their potential in developing new antimicrobial and antioxidant agents (Mamatha S.V et al., 2019).
Intermolecular Interactions in Derivatives
- The intermolecular interactions in derivatives, such as fluoro and chloro derivatives, have been studied using techniques like X-ray diffraction. These studies contribute to a deeper understanding of the molecular structure and potential applications of these derivatives (Shukla et al., 2014).
Photophysical Evaluation and Computational Study
- The spectroscopic and computational studies of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine derivatives provide insights into their photophysical properties, which are important for applications in fields like material science and photonics (Hagimori et al., 2019).
Antibacterial Activity of Derivatives
- Derivatives of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine have been synthesized and shown to possess moderate antibacterial and antifungal activities. This highlights their potential as agents in combating microbial infections (Patil et al., 2011).
Neurokinin-1 Receptor Antagonist
- Research on compounds related to 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine has led to the development of neurokinin-1 receptor antagonists. These compounds show promise in treating conditions like emesis and depression (Harrison et al., 2001).
Propiedades
IUPAC Name |
5-fluoro-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O/c9-6-5-11-8(12-7(6)10)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWRBYNWKOXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353866 | |
| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine | |
CAS RN |
312928-75-9 | |
| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



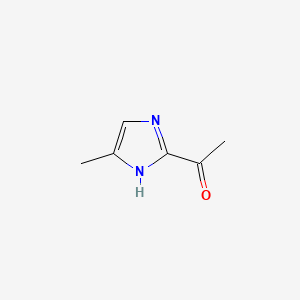
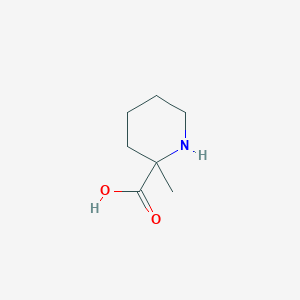
![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)
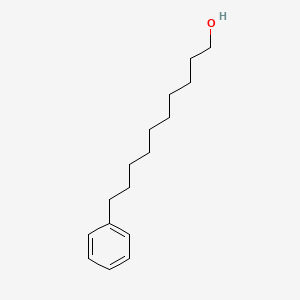
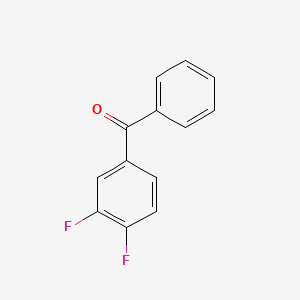
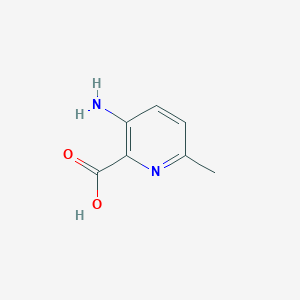
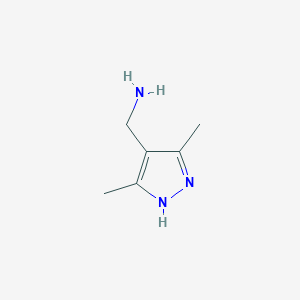
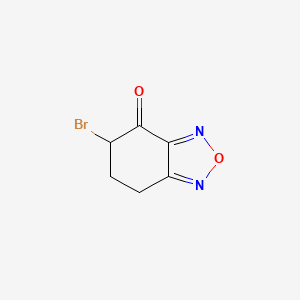
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)
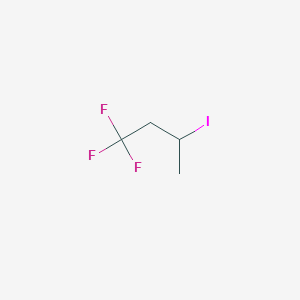
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)
